3-(Nitromethyl)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

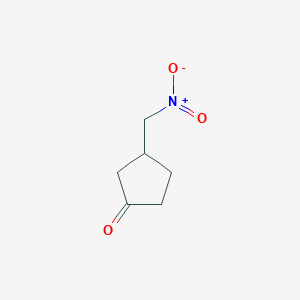

Structure

3D Structure

Properties

IUPAC Name |

3-(nitromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCMXDWKATUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474712 | |

| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81266-47-9 | |

| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Nitromethyl)cyclopentanone (CAS 81266-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Nitromethyl)cyclopentanone, a versatile synthetic intermediate with potential applications in pharmaceutical and chemical research. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential synthetic utility and biological relevance based on the reactivity of its constituent functional groups. While experimental spectroscopic and biological data for this specific compound are limited in the public domain, this guide offers predicted spectral data and logical extrapolations of its potential applications to stimulate further research and development.

Chemical and Physical Properties

This compound is a cyclic ketone containing a nitromethyl substituent. Its chemical structure combines the reactivity of a ketone, an active methylene group, and a nitroalkane, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 81266-47-9 | [1] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 120-125 °C | |

| Solubility | Soluble in common organic solvents. | |

| SMILES | C1CC(=O)CC1C--INVALID-LINK--[O-] | [1] |

Experimental Protocols

Synthesis of this compound via Michael Addition

A reliable method for the synthesis of this compound is the Michael addition of nitromethane to 2-cyclopentenone.

Experimental Procedure:

| Step | Reagent/Solvent | Quantity | Details |

| 1 | 2-Cyclopentenone | 100 g | Dissolve in isopropanol. |

| 2 | Nitromethane | 666 mL | Add to the solution. |

| 3 | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 5 g | Add to the reaction mixture as a catalyst. |

| 4 | Isopropanol | 1.1 L | Use as the solvent. |

| 5 | Reaction Conditions | Room Temperature | Allow the solution to stand for 5 hours. |

| 6 | Workup - Step 1 | Vacuum Distillation | Substantially distill the isopropanol in vacuo. |

| 7 | Workup - Step 2 | Ethyl Acetate | Dissolve the residue in ethyl acetate. |

| 8 | Workup - Step 3 | Dilute Sulfuric Acid | Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid. |

| 9 | Workup - Step 4 | Sodium Sulfate | Dry the organic phase. |

| 10 | Workup - Step 5 | Evaporation | Evaporate the solvent to yield the product. |

| Yield | - | 154 g (88%) | The product is reported to be sufficiently pure for subsequent reactions. |

Reaction Workflow:

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on its chemical structure and typical spectroscopic values for similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 4.4-4.6 ppm (t, 2H): Methylene protons (CH₂) adjacent to the nitro group.

-

δ 2.5-2.8 ppm (m, 1H): Methine proton (CH) at the 3-position of the cyclopentanone ring.

-

δ 2.2-2.5 ppm (m, 4H): Methylene protons (CH₂) of the cyclopentanone ring at the 2- and 5-positions.

-

δ 1.8-2.1 ppm (m, 2H): Methylene protons (CH₂) of the cyclopentanone ring at the 4-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~215 ppm: Carbonyl carbon (C=O).

-

δ ~79 ppm: Methylene carbon (CH₂) attached to the nitro group.

-

δ ~45 ppm: Methine carbon (CH) at the 3-position.

-

δ ~38 ppm: Methylene carbons (CH₂) at the 2- and 5-positions.

-

δ ~25 ppm: Methylene carbon (CH₂) at the 4-position.

IR (Infrared) Spectroscopy

-

~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: Strong C=O stretching of the cyclopentanone carbonyl group.

-

~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.

Mass Spectrometry (MS)

The fragmentation of this compound in a mass spectrometer is expected to involve characteristic losses:

-

Loss of NO₂ (46 Da): A common fragmentation pathway for nitroalkanes.

-

Loss of CH₂NO₂ (60 Da): Cleavage of the nitromethyl group.

-

Alpha-cleavage: Fragmentation adjacent to the carbonyl group.

Potential Applications in Drug Development and Research

The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of various pharmacologically active molecules.

Precursor to Prostaglandin Analogs

Cyclopentanone derivatives are key structural motifs in prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[2] The functional groups of this compound can be chemically modified to introduce the characteristic side chains of prostaglandins. For instance, the nitromethyl group can be converted to an aldehyde via the Nef reaction, which can then serve as a handle for chain elongation.

Synthesis of Biologically Active Amines

The nitro group can be readily reduced to a primary amine, yielding 3-(aminomethyl)cyclopentanone. This derivative can serve as a precursor for the synthesis of a variety of compounds with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.

Potential Anti-inflammatory Activity

Structurally related compounds, such as 3-methyl-1,2-cyclopentanedione, have been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its inhibition is a target for many anti-inflammatory drugs. It is plausible that derivatives of this compound could also interact with this or other inflammatory signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a cyclic ketone featuring a nitromethyl substituent. This compound holds interest for researchers in organic synthesis and drug discovery due to the versatile reactivity of both the ketone and the nitroalkane functionalities. The nitro group, a potent electron-withdrawing group, significantly influences the chemical properties of the molecule, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently undocumented, biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 120-125 °C | |

| Solubility | Moderate water solubility; Soluble in common organic solvents | |

| CAS Number | 81266-47-9 | [1][2] |

Further Properties (Currently Undetermined from available data):

-

Melting Point

-

Density

-

Vapor Pressure

-

pKa

-

LogP

Synthesis and Purification

A common method for the synthesis of this compound involves the Michael addition of nitromethane to 2-cyclopentenone.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

2-Cyclopentenone (100 g)

-

Nitromethane (666 ml)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

-

Isopropanol (1.1 L)

-

Ethyl acetate

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

Dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

-

Allow the solution to stand at room temperature for 5 hours.

-

Substantially distill the isopropanol in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.

-

Dry the organic phase with sodium sulfate.

-

Evaporate the solvent to yield this compound. The reported yield is 154 g (88% of theory), sufficiently pure for subsequent reactions.[3]

Workflow for the Synthesis of this compound

Caption: Workflow diagram illustrating the synthesis of this compound.

Spectral Data (Predicted and Analog-Based)

Detailed, experimentally verified spectral data for this compound are not widely published. The following information is based on predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Specific spectral data for this compound is not available. However, based on the structure, one would expect complex multiplets for the aliphatic protons on the cyclopentanone ring. The protons on the carbon bearing the nitro group would likely appear as a downfield multiplet due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 200-220 ppm. The carbon attached to the nitro group would also be shifted downfield. The other aliphatic carbons would appear in the typical range for cyclopentane rings.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of this compound is expected to show characteristic absorption bands:

-

C=O stretch (ketone): A strong absorption band around 1740-1750 cm⁻¹.

-

NO₂ stretch (nitro group): Two strong absorption bands, an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1380 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation patterns for cyclic ketones and nitroalkanes would likely be observed.

Logical Relationship of Spectroscopic Analysis

Caption: Logical flow for the structural elucidation of this compound.

Biological Activity and Drug Development Potential

Specific biological activity or signaling pathway involvement for this compound has not been reported in the scientific literature. However, the presence of the nitroalkane moiety suggests potential for bioactivity. Nitro-containing compounds are known to have a broad range of biological effects. For instance, some nitroaromatic and nitroheterocyclic compounds are used as antimicrobial and antiparasitic agents.

The cyclopentanone ring is also a common scaffold in various biologically active molecules. Derivatives of cyclopentanone have been investigated for their potential as anti-inflammatory and anticancer agents.

Given these general observations, this compound could be a candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology. Its potential as a nitric oxide (NO) donor, a key signaling molecule in various physiological processes, is also an area for future investigation.

Conclusion

This compound is a readily synthesized compound with potential applications in organic chemistry and medicinal chemistry. While its fundamental physicochemical properties are partially documented, a comprehensive experimental characterization is still needed. The lack of biological data presents an opportunity for researchers to explore the bioactivity of this molecule and its derivatives, potentially leading to the discovery of novel therapeutic agents. This guide serves as a foundational resource for scientists interested in further investigating this promising chemical entity.

References

1H NMR and 13C NMR spectroscopic data for 3-(Nitromethyl)cyclopentanone

A comprehensive search for publicly available 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(Nitromethyl)cyclopentanone has yielded no specific experimental spectra. Despite targeted inquiries across scientific databases and chemical supplier listings, including searches using its CAS number (81266-47-9), the detailed NMR characterization required for an in-depth technical guide is not accessible in the public domain.

While general chemical information for this compound, such as its molecular formula (C₆H₉NO₃) and molecular weight, is available, the specific chemical shifts (δ), coupling constants (J), and signal multiplicities for its proton (¹H) and carbon-13 (¹³C) nuclei are not documented in readily available sources. This absence of primary spectral data precludes the creation of a detailed technical guide that meets the requirements of researchers, scientists, and drug development professionals.

The requested in-depth guide, intended to feature structured data tables, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the availability of this foundational spectroscopic information. Without access to the raw or processed NMR data, any attempt to generate such a guide would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

It is possible that the NMR data for this compound exists within proprietary databases of chemical manufacturers or in unpublished academic research. Researchers requiring this specific information may need to resort to direct synthesis and characterization of the compound to obtain the necessary NMR spectra.

For illustrative purposes, a hypothetical workflow for acquiring and presenting such data, had it been available, is outlined below.

Hypothetical Experimental Protocol

NMR Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include the spectral width, number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.

Hypothetical Data Presentation

The acquired data would be processed and presented in tabular format as shown below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | Value | e.g., dd | Values | 1H | CH-NO₂ |

| H-b | Value | e.g., m | 2H | CH₂ | |

| ... | ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-1 | Value (e.g., >200) | C=O |

| C-2 | Value | CH₂ |

| C-3 | Value | CH-CH₂NO₂ |

| ... | ... | ... |

Visualization of Molecular Structure

A diagram of the molecular structure with atom numbering corresponding to the hypothetical NMR assignments would be essential for clarity.

Caption: Molecular structure of this compound.

Infrared (IR) and Mass Spectrometry (MS) analysis of 3-(Nitromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-(Nitromethyl)cyclopentanone utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the predicted spectral data, comprehensive experimental protocols, and plausible fragmentation pathways to facilitate the characterization of this compound.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its cyclopentanone ring and nitromethyl substituent.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (cyclopentanone)[1][2] |

| ~1550 | Strong | Asymmetric N-O stretching (nitro group) |

| ~1465 | Medium | CH₂ scissoring |

| ~1380 | Medium-Strong | Symmetric N-O stretching (nitro group) |

| ~1170 | Medium | C-N stretching |

The most prominent peaks are expected to be the strong carbonyl (C=O) stretch of the cyclopentanone ring around 1740 cm⁻¹ and the strong asymmetric and symmetric stretches of the nitro (NO₂) group at approximately 1550 cm⁻¹ and 1380 cm⁻¹, respectively. The presence of these distinct bands would provide strong evidence for the molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molar mass: 143.14 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments

| m/z | Proposed Fragment Ion | Description of Fragmentation |

| 143 | [C₆H₉NO₃]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₆H₉O]⁺ | Loss of NO₂ radical |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage of the cyclopentanone ring with loss of CH₂NO₂ |

| 69 | [C₄H₅O]⁺ | Further fragmentation of the cyclopentanone ring |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment from cyclic ketones[3] |

| 46 | [NO₂]⁺ | Nitro group fragment |

The fragmentation of cyclic ketones is often initiated by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[3] For nitroalkanes, a common fragmentation pathway involves the loss of the nitro group as a radical or an anion.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the IR and MS spectra of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

AgCl or NaCl salt plates (if analyzing a neat liquid)

-

Appropriate solvent (e.g., CCl₄, if preparing a solution)

-

Sample holder for the spectrometer

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid sample onto a clean, dry salt plate.

-

Place a second salt plate on top and gently press to create a thin film.

-

-

Sample Preparation (Solution):

-

Prepare a dilute solution (1-5% w/v) of the sample in a suitable IR-transparent solvent.

-

Fill a clean, dry liquid sample cell with the solution.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its self-check.

-

Record a background spectrum of the empty sample compartment (or the solvent-filled cell) to subtract atmospheric and solvent absorbances.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system

-

Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (GC-MS):

-

Set the GC oven temperature program to ensure separation from any impurities and elution of the target compound.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-200).

-

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

-

The MS will record spectra continuously throughout the GC run.

-

-

Data Acquisition (Direct Infusion):

-

Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate.

-

Acquire the mass spectrum over the desired mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (for GC-MS).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizations

The following diagrams illustrate the experimental workflow and a potential fragmentation pathway for this compound.

Caption: Experimental workflow for IR and MS analysis.

Caption: Proposed MS fragmentation of this compound.

References

Technical Guide: Synthesis of 3-(Nitromethyl)cyclopentanone via Michael Addition

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This technical guide provides an in-depth examination of the mechanism and synthesis of 3-(nitromethyl)cyclopentanone, a valuable building block in the creation of more complex molecules. The reaction involves the conjugate addition of nitromethane, acting as a Michael donor, to 2-cyclopentenone, the Michael acceptor. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, presents relevant quantitative data, and includes visual diagrams to illustrate the process.

The Michael Addition: An Overview

The Michael reaction, or Michael 1,4-addition, is a widely utilized method for the formation of carbon-carbon bonds under mild conditions.[1] It involves the addition of a nucleophile, known as a "Michael donor" (such as an enolate or, in this case, a nitronate), to an α,β-unsaturated carbonyl compound, the "Michael acceptor".[1][3] The nucleophilic attack occurs at the β-carbon of the unsaturated system, leading to a 1,4-adduct.[3] The synthesis of this compound is a classic example of this reaction, where the acidic proton of nitromethane is removed by a base to form a potent carbon nucleophile.[1][3]

Reaction Mechanism

The base-catalyzed Michael addition of nitromethane to cyclopentenone proceeds through a well-defined, three-step mechanism:

-

Deprotonation of Nitromethane: A base abstracts an acidic α-proton from nitromethane, resulting in a resonance-stabilized carbanion known as a nitronate anion.[1][3] This anion is the active nucleophile in the reaction.

-

Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of the 2-cyclopentenone in a conjugate addition.[1][3] This step forms a new carbon-carbon bond and generates a new enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated by a proton source, which can be the conjugate acid of the base or the solvent, to yield the final product, this compound.[1][2][3]

Below is a diagram illustrating the overall reaction scheme.

Caption: Overall reaction scheme for the synthesis of this compound.

The detailed step-by-step mechanism is visualized in the following diagram.

Caption: Step-by-step mechanism of the Michael addition.

Experimental Protocols

The following protocol for the synthesis of this compound has been reported and provides a high yield.[4]

Materials:

-

2-Cyclopentenone: 100 g

-

Nitromethane: 666 ml

-

Isopropanol: 1.1 L

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): 5 g

-

Ethyl acetate

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of DBN in 1.1 L of isopropanol.[4]

-

Reaction: Allow the solution to stand at room temperature for 5 hours.[4]

-

Solvent Removal: After the reaction period, remove the isopropanol by distillation under vacuum.[4]

-

Workup: Dissolve the residue in ethyl acetate. Wash the resulting solution twice with 0.5 L of dilute sulfuric acid each time.[4]

-

Drying and Isolation: Dry the organic phase with sodium sulfate. Evaporate the solvent to obtain the final product, this compound.[4]

The general workflow for this experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data and Product Specifications

The described protocol yields a highly pure product.[4] The key quantitative data and physical properties of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Yield Data | ||

| Theoretical Yield | 88% | [4] |

| Mass of Product | 154 g (from 100 g of 2-cyclopentenone) | [4] |

| Physical Properties | ||

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.142 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approx. 120-125 °C | |

| CAS Number | 81266-47-9 |

Conclusion

The Michael addition of nitromethane to 2-cyclopentenone is an efficient and reliable method for synthesizing this compound. The reaction proceeds via a well-understood base-catalyzed mechanism and, with the appropriate protocol, can achieve high yields. The resulting product is a versatile intermediate for further synthetic transformations, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 3-(Nitromethyl)cyclopentanone

This document provides a comprehensive overview of the initial synthesis of 3-(Nitromethyl)cyclopentanone, a valuable intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a functionalized cyclic ketone. The presence of both a ketone and a nitro group makes it a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, participate in Henry reactions, or be converted into other functional groups, while the ketone functionality allows for a wide range of nucleophilic additions and condensation reactions. This dual reactivity makes it a key intermediate for the preparation of various heterocyclic compounds and molecules with potential biological activity.

Discovery and First Synthesis

The first reported synthesis of this compound involves the Michael addition of nitromethane to 2-cyclopentenone. This reaction is a classic example of a conjugate addition, where a nucleophile, in this case, the nitromethane anion, adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reaction is base-catalyzed, with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) serving as an effective organic base.

The synthesis is notable for its efficiency and high yield, providing the target compound in a relatively pure form after a straightforward workup procedure.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the first reported synthesis of this compound.[1]

| Parameter | Value |

| Reactants | |

| 2-Cyclopentenone | 100 g |

| Nitromethane | 666 ml |

| Catalyst | |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 5 g |

| Solvent | |

| Isopropanol | 1.1 L |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Product | |

| This compound | 154 g |

| Yield | |

| Theoretical Yield | ~175 g |

| Actual Yield | 154 g |

| Percent Yield | 88% |

Experimental Protocol

The following is a detailed experimental protocol for the first synthesis of this compound.[1]

Materials:

-

2-Cyclopentenone (100 g)

-

Nitromethane (666 ml)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

-

Isopropanol (1.1 L)

-

Ethyl acetate

-

Dilute sulphuric acid

-

Sodium sulphate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

-

Reaction: Allow the solution to stand at room temperature for 5 hours.

-

Solvent Removal: After the reaction is complete, substantially distill the isopropanol in vacuo.

-

Workup:

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution twice with 0.5 L of dilute sulphuric acid each time.

-

Dry the organic phase with sodium sulphate.

-

Evaporate the ethyl acetate to yield the final product.

-

-

Product: 154 g (88% of theory) of this compound is obtained, which is sufficiently pure for subsequent reactions.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Guide to the Theoretical Calculation of 3-(Nitromethyl)cyclopentanone's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of the molecular structure of 3-(nitromethyl)cyclopentanone. Given the absence of extensive published theoretical data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on related cyclopentanone derivatives.[1][2][3][4] This whitepaper serves as a comprehensive protocol for researchers seeking to elucidate the structural and electronic properties of this compound, a versatile building block in organic synthesis and pharmaceutical research.

Introduction

This compound is a nitro-substituted cyclic ketone with the molecular formula C6H9NO3. Its structural characteristics, particularly the conformational flexibility of the cyclopentanone ring and the electronic influence of the nitromethyl group, are crucial for understanding its reactivity and potential applications. Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to determine molecular geometries, vibrational frequencies, and other key quantum chemical descriptors with high accuracy.[1]

This guide will detail a computational workflow for a comprehensive theoretical study of this compound, from initial structure preparation to the analysis of its conformational landscape and electronic properties.

Computational Methodology

The following section outlines a detailed protocol for performing theoretical calculations on this compound. The methods described are based on those successfully applied to similar cyclopentanone-based molecules.[1][2][3]

2.1. Software and Initial Structure Preparation

-

Software: All quantum chemical calculations can be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan. Molecular visualization and initial structure building can be accomplished with software like GaussView, Avogadro, or ChemDraw.

-

Initial Geometry: The initial 3D structure of this compound will be constructed using a molecular editor. The IUPAC name, 3-(nitromethyl)cyclopentan-1-one, and its SMILES string (--INVALID-LINK--([O-])CC1CC(CC1)=O) can be used to generate the initial coordinates.

2.2. Conformational Analysis

The cyclopentanone ring is known to adopt non-planar conformations, such as the envelope and half-chair forms, to alleviate torsional strain.[5][6] The presence of the nitromethyl substituent at the C3 position introduces additional conformational possibilities (axial vs. equatorial).

-

Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed to identify the low-energy conformers. This involves systematically rotating the dihedral angle of the nitromethyl group relative to the cyclopentanone ring and allowing the rest of the molecule to relax at each step. A lower level of theory, such as B3LYP with a smaller basis set (e.g., 6-31G(d)), is suitable for this initial scan to reduce computational cost.

2.3. Geometry Optimization and Frequency Calculations

-

Optimization: The stationary points (minima and transition states) identified from the PES scan will be subjected to full geometry optimization. A higher level of theory is recommended for accurate geometries. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[1]

-

Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) spectrum.

2.4. Calculation of Molecular Properties

Once the stable conformers are identified and optimized, a range of molecular properties can be calculated:

-

Quantum Chemical Descriptors: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges will be computed. These descriptors provide insights into the molecule's reactivity and intermolecular interactions.[1]

-

Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated IR and NMR spectra can be compared with experimental data for structural validation.[1]

Data Presentation

The quantitative results from the theoretical calculations should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C1=O | Hypothetical Value |

| C1-C2 | Hypothetical Value | |

| C2-C3 | Hypothetical Value | |

| C3-C(nitro) | Hypothetical Value | |

| C(nitro)-N | Hypothetical Value | |

| N-O1 | Hypothetical Value | |

| N-O2 | Hypothetical Value | |

| Bond Angles | O=C1-C2 | Hypothetical Value |

| C1-C2-C3 | Hypothetical Value | |

| C2-C3-C(nitro) | Hypothetical Value | |

| C3-C(nitro)-N | Hypothetical Value | |

| O1-N-O2 | Hypothetical Value | |

| Dihedral Angles | C5-C1-C2-C3 | Hypothetical Value |

| | C2-C3-C(nitro)-N | Hypothetical Value |

Table 2: Calculated Thermodynamic and Electronic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Axial | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Equatorial | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Caption: Computational workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the theoretical investigation of this compound's molecular structure. By following the detailed methodologies for conformational analysis, geometry optimization, and property calculation, researchers can gain profound insights into the structural and electronic characteristics of this important molecule. The presented workflow and data presentation templates provide a solid foundation for future computational studies, facilitating a deeper understanding of its chemical behavior and potential applications in drug development and materials science.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational sensitivity in photoelectron circular dichroism of 3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide on the Solubility and Stability of 3-(Nitromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a functionalized cyclic ketone of interest in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective application, particularly in drug development where these parameters influence formulation, storage, and biological activity. This technical guide outlines the standard methodologies for determining the solubility and stability of this compound.

Physicochemical Properties

While specific quantitative data is scarce, general properties of this compound suggest it has moderate water solubility and is soluble in common organic solvents. It is also understood to possess moderate thermal stability. The experimental protocols detailed below are designed to quantify these characteristics precisely.

Solubility Assessment

The solubility of a compound is a critical parameter that affects its absorption, distribution, and overall bioavailability. The following sections provide a template for the quantitative determination of this compound's solubility.

Data Presentation: Solubility

The following table is a template for recording experimentally determined solubility data for this compound in a variety of common laboratory solvents at a specified temperature.

Table 1: Solubility of this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | HPLC/UV-Vis | |||

| Ethanol | HPLC/UV-Vis | |||

| Methanol | HPLC/UV-Vis | |||

| Acetone | HPLC/UV-Vis | |||

| Ethyl Acetate | HPLC/UV-Vis | |||

| Dichloromethane | HPLC/UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | HPLC/UV-Vis |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.[4]

-

Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.[4][5]

-

Sample Analysis: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

-

Stability Assessment

Stability testing is crucial for identifying how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9]

Data Presentation: Stability

The following table is a template for summarizing the results of forced degradation studies on this compound.

Table 2: Forced Degradation Study of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| Hydrolytic | ||||

| 0.1 M HCl (Acidic) | ||||

| Purified Water (Neutral) | ||||

| 0.1 M NaOH (Basic) | ||||

| Oxidative | ||||

| 3% H₂O₂ | ||||

| Photolytic | ||||

| UV/Vis Light Exposure | ||||

| Thermal | ||||

| 60°C |

Experimental Protocols: Stability Testing

These protocols are based on the principles outlined in the ICH guidelines for stability testing.[6][7][10]

-

Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.[11][12]

Procedure:

-

Prepare three sets of solutions: one in 0.1 M HCl (acidic), one in purified water (neutral), and one in 0.1 M NaOH (basic).[13]

-

Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Analyze samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

-

Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points.

Objective: To determine the effect of light exposure on the stability of this compound, following ICH Q1B guidelines.[10][14][15]

Procedure:

-

Expose a solution of the compound to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analyze the exposed and control samples after the exposure period.

Objective: To evaluate the stability of this compound under elevated temperature conditions.[16][17]

Procedure:

-

Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Analyze the sample at specified time points to determine the extent of degradation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound such as this compound.

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. testinglab.com [testinglab.com]

- 12. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. jordilabs.com [jordilabs.com]

- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 16. linseis.com [linseis.com]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Stereochemistry of 3-(Nitromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Nitromethyl)cyclopentanone is a versatile bifunctional molecule possessing significant potential as a building block in the synthesis of complex organic scaffolds, particularly those with pharmaceutical applications. The presence of a stereocenter at the 3-position of the cyclopentanone ring dictates that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(nitromethyl)cyclopentanone. The precise control and characterization of the stereochemistry of this molecule are paramount for its application in asymmetric synthesis, where the chirality of the starting material directly influences the stereochemical outcome of subsequent transformations. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including synthetic approaches for stereochemical control, detailed experimental protocols for its synthesis and stereochemical analysis, and a structured presentation of relevant stereochemical data.

Introduction to the Stereochemistry of this compound

The stereochemical properties of this compound are centered around the chiral carbon at the C3 position of the cyclopentanone ring. The presence of four different substituents (a hydrogen atom, the nitromethyl group, and the two distinct paths around the ring to the carbonyl group) renders this carbon a stereocenter. Consequently, this compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration of this stereocenter is crucial in the context of drug development and the synthesis of biologically active molecules. Often, only one enantiomer of a chiral molecule exhibits the desired pharmacological activity, while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to selectively synthesize and analytically resolve the enantiomers of this compound is of significant scientific and industrial importance.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be approached through various strategies, with organocatalysis emerging as a particularly powerful tool for establishing the desired stereochemistry.

Asymmetric Michael Addition

A primary route to enantiomerically enriched this compound involves the asymmetric Michael addition of nitromethane to cyclopent-2-enone. This reaction can be catalyzed by chiral organocatalysts, such as bifunctional thiourea catalysts derived from cinchona alkaloids. These catalysts can activate both the enone and the nitromethane through hydrogen bonding interactions, facilitating a highly stereocontrolled conjugate addition.

Caption: Organocatalyzed asymmetric Michael addition pathway.

Data Presentation

The following tables summarize key quantitative data related to the stereochemistry of this compound and its analogs, based on typical results reported in the literature for similar compounds.

Table 1: Enantioselective Organocatalytic Synthesis of 3-Substituted Cyclopentanones

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-Thiourea Catalyst | Toluene | -20 | 24 | 85 | 92 |

| 2 | (R)-Thiourea Catalyst | CH2Cl2 | -20 | 24 | 82 | 90 |

| 3 | Proline | DMSO | rt | 48 | 65 | 75 |

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data for Enantiomeric Resolution

| Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) |

| Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 | 12.5 | 15.2 |

| Chiralcel OD-H | Hexane/Ethanol (95:5) | 0.8 | 220 | 18.3 | 21.7 |

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Nitromethane to Cyclopent-2-enone

This protocol is adapted from established procedures for the organocatalytic synthesis of γ-nitroketones.

Materials:

-

Cyclopent-2-enone

-

Nitromethane

-

Chiral bifunctional thiourea catalyst (e.g., (S)-(-)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(9-dehydroquinidinyl)thiourea)

-

Anhydrous toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.

-

Cool the solution to -20 °C using a cryocooler.

-

Add cyclopent-2-enone (1.0 mmol) to the cooled solution.

-

Slowly add nitromethane (2.0 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched this compound.

Caption: Workflow for asymmetric synthesis.

Protocol for Chiral HPLC Analysis

This protocol provides a general method for the determination of the enantiomeric excess (ee%) of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

Hexane/Isopropanol (90:10, v/v)

Procedure:

-

Prepare a sample solution of the synthesized this compound in the mobile phase (approximately 1 mg/mL).

-

Set the HPLC system with the specified chiral column and mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 220 nm.

-

Inject the sample solution (10 µL) onto the column.

-

Record the chromatogram and identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Logical flow for chiral HPLC analysis.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its utility in asymmetric synthesis and drug discovery. This guide has detailed the stereochemical features of the molecule and provided an overview of stereoselective synthetic strategies, with a focus on organocatalyzed asymmetric Michael additions. The presented experimental protocols for synthesis and chiral HPLC analysis, although based on closely related systems due to a lack of specific literature on the target molecule, offer a robust starting point for researchers in the field. The structured data tables provide a reference for expected outcomes in stereoselective synthesis and analytical separation. Further research into the specific stereochemical properties and applications of this compound is warranted to fully unlock its potential as a valuable chiral building block.

Methodological & Application

Detailed experimental protocol for the synthesis of 3-(Nitromethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(Nitromethyl)cyclopentanone, a valuable building block in organic synthesis and drug discovery. The procedure outlined is based on the conjugate addition of nitromethane to 2-cyclopentenone.

Introduction

This compound is a key intermediate used in the synthesis of various complex molecules, including pharmaceuticals and natural products. The presence of both a ketone and a nitro group allows for a wide range of subsequent chemical transformations. The synthesis described herein is a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Scheme

The synthesis proceeds via the base-catalyzed conjugate addition of nitromethane to 2-cyclopentenone.

Experimental Protocol

This protocol is adapted from an established synthetic method.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Cyclopentenone | C₅H₆O | 82.10 | 100 g |

| Nitromethane | CH₃NO₂ | 61.04 | 666 mL |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | C₇H₁₀N₂ | 122.17 | 5 g |

| Isopropanol | C₃H₈O | 60.10 | 1.1 L |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |

| Dilute Sulfuric Acid | H₂SO₄ | 98.08 | ~1 L (0.5 L x 2) |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed |

Equipment:

-

Large reaction vessel (e.g., 2 L round-bottom flask or beaker)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Drying tube or inert atmosphere setup (optional, but recommended)

Procedure:

-

Reaction Setup: In a large reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

-

Addition of Nitromethane: To the solution from step 1, add 666 mL of nitromethane.

-

Reaction: Allow the reaction mixture to stand at room temperature for 5 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a 2 L separatory funnel.

-

Work-up - Washing: Wash the organic layer twice with 0.5 L of dilute sulfuric acid each time.

-

Work-up - Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Final Product Isolation: Filter off the sodium sulfate and concentrate the organic solution by evaporating the ethyl acetate under reduced pressure. This yields this compound.[1]

Data Presentation

| Product | Theoretical Yield | Actual Yield | Percentage Yield | Purity |

| This compound | ~175.4 g | 154 g | 88% | Sufficiently pure for the next reaction step[1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitromethane is flammable and toxic; handle with care.

-

DBN is a corrosive and flammable liquid; avoid contact with skin and eyes.

-

Handle all organic solvents and reagents with caution.

Characterization

The final product, this compound, is typically a colorless to pale yellow liquid. For rigorous characterization, the following analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ketone and NO₂ of the nitro group).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

This detailed protocol provides a reliable method for the synthesis of this compound, a versatile intermediate for further synthetic applications.

References

Application Notes and Protocols: Base-Catalyzed Michael Addition of Nitromethane to Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction between nitromethane and cyclopentenone is a classic example, yielding 3-(nitromethyl)cyclopentan-1-one, a valuable synthetic intermediate. The nitro group in the product can be readily transformed into other functional groups, such as amines, making this reaction particularly useful in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols and data for the base-catalyzed Michael addition of nitromethane to cyclopentenone.

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the cyclopentenone ring. Subsequent protonation of the resulting enolate yields the final product.[1][2] Various bases can be employed to catalyze this reaction, ranging from common inorganic bases to more complex organic catalysts.

Reaction Mechanism

The base-catalyzed Michael addition of nitromethane to cyclopentenone follows a well-established three-step mechanism:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to generate a nucleophilic nitronate anion.

-

Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of the cyclopentenone in a conjugate addition.

-

Protonation: The resulting enolate intermediate is protonated to furnish the final product, 3-(nitromethyl)cyclopentan-1-one.

Caption: Reaction mechanism of the base-catalyzed Michael addition.

Experimental Protocols

A variety of catalysts can be employed for the Michael addition of nitromethane to enones, including organic bases, inorganic bases, and chiral organocatalysts for asymmetric synthesis.[3][4] Below is a detailed protocol for a general and efficient synthesis of 3-(nitromethyl)cyclopentan-1-one using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as the base catalyst.[5]

Protocol: Synthesis of 3-(nitromethyl)cyclopentan-1-one[5]

Materials:

-

2-Cyclopentenone

-

Nitromethane

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Isopropanol

-

Ethyl acetate

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of DBN in 1.1 L of isopropanol.

-

Add 666 mL of nitromethane to the solution.

-

Allow the reaction mixture to stand at room temperature for 5 hours.

-

Remove the isopropanol under reduced pressure (in vacuo).

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid.

-

Dry the organic phase with sodium sulfate.

-

Evaporate the solvent to yield 3-(nitromethyl)cyclopentan-1-one.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(nitromethyl)cyclopentan-1-one.

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-(nitromethyl)cyclopentan-1-one as described in the protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield (%) |

| 2-Cyclopentenone | 82.10 | 100 g | 1.218 | - |

| Nitromethane | 61.04 | 666 mL | 11.1 | - |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 124.20 | 5 g | 0.040 | - |

| 3-(nitromethyl)cyclopentan-1-one | 143.14 | 154 g | 1.076 | 88 |

Data sourced from PrepChem.[5]

Discussion

The provided protocol offers a straightforward and high-yielding method for the synthesis of 3-(nitromethyl)cyclopentan-1-one.[5] The use of DBN as a catalyst is effective, and the reaction proceeds efficiently at room temperature. The work-up procedure is a standard extraction and drying sequence, resulting in a product that is often pure enough for subsequent reactions without the need for chromatographic purification.[5]

For researchers interested in asymmetric synthesis, various chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can be employed to achieve high enantioselectivity in the Michael addition of nitromethane to cyclic enones.[3][4][6] These methods are particularly valuable in drug development where specific stereoisomers are often required. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary to achieve the desired yield and stereoselectivity for different substrates.[3] Common issues such as low yield can often be addressed by troubleshooting factors like base strength, steric hindrance, and reaction conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Nitromethyl)cyclopentanone in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(nitromethyl)cyclopentanone as a versatile building block in the synthesis of key pharmaceutical intermediates. This document details the synthetic pathways, experimental protocols, and relevant data for the transformation of this compound into valuable precursors for prostaglandins and carbocyclic nucleosides, two important classes of therapeutic agents.

Introduction

This compound is a valuable synthetic intermediate derived from the Michael addition of nitromethane to 2-cyclopentenone. The presence of both a ketone and a nitroalkane functionality within the same molecule allows for a diverse range of chemical transformations. The nitro group can be converted into a carbonyl group via the Nef reaction, reduced to an amine, or used in further carbon-carbon bond-forming reactions. The ketone functionality provides a handle for aldol condensations, reductions, and other standard carbonyl chemistry. This dual reactivity makes this compound a strategic starting material for the construction of complex cyclopentane-based pharmaceutical intermediates.

Synthesis of this compound

The synthesis of the starting material is a crucial first step. A reliable protocol for the Michael addition of nitromethane to 2-cyclopentenone is presented below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyclopentenone

-

Nitromethane

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Isopropanol

-

Ethyl acetate

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 100 g of 2-cyclopentenone and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

-

To this solution, add 666 ml of nitromethane.

-

Allow the solution to stand at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo to remove the isopropanol.

-

Dissolve the residue in ethyl acetate and wash the organic solution twice with 0.5 L of dilute sulfuric acid.

-

Dry the organic phase over sodium sulfate and filter.

-

Evaporate the solvent to yield this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |

| 2-Cyclopentenone | 82.10 | 100 g | 1.218 |

| Nitromethane | 61.04 | 666 ml | ~12.5 |

| DBN | 124.20 | 5 g | 0.040 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 143.14 | 154 g | 88% |

Application in Prostaglandin Intermediate Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas. A key intermediate in the synthesis of many prostaglandins is a cyclopentanone ring with two side chains. This compound can be elaborated into such intermediates. The synthetic strategy involves the conversion of the nitromethyl group into an aldehyde via the Nef reaction, which then serves as a handle for the introduction of one of the side chains.

Synthetic Pathway to a Prostaglandin Precursor

The following workflow illustrates the conversion of this compound to a key prostaglandin intermediate, (3-oxocyclopentyl)acetaldehyde. This intermediate can be further elaborated to introduce the characteristic side chains of various prostaglandins.

Caption: Synthetic workflow for a prostaglandin intermediate.

Experimental Protocol: Nef Reaction of this compound

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (5 mmol) in 15 mL of methanol at room temperature.

-

Add sodium methoxide (7.5 mmol) to the solution and stir for one hour to form the nitronate salt.

-

In a separate flask, prepare a solution of sulfuric acid (3 mL) in 15 mL of methanol and cool it to -5°C.

-

Slowly add the solution of the nitronate salt to the cold sulfuric acid solution with vigorous stirring, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding water and then remove the methanol in vacuo.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with a 1% NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (3-oxocyclopentyl)acetaldehyde.

Quantitative Data (Representative):

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) |

| This compound | 143.14 | 5 |

| Sodium Methoxide | 54.02 | 7.5 |

| Product | Molar Mass ( g/mol ) | Yield (%) |

| (3-Oxocyclopentyl)acetaldehyde | 126.15 | 60-75% |

Application in Carbocyclic Nucleoside Analogue Synthesis

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This compound can serve as a precursor to key intermediates for these analogues. The synthetic strategy involves the reduction of both the nitro and keto functionalities to amines, which can then be used to construct the nucleobase portion of the molecule.

Synthetic Pathway to a Diamine Intermediate

The following workflow demonstrates the conversion of this compound to 3-(aminomethyl)cyclopentan-1-amine, a versatile intermediate for the synthesis of various carbocyclic nucleoside analogues.

Caption: Synthesis of a carbocyclic nucleoside intermediate.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Raney Nickel (or Lithium Aluminum Hydride)

-

Ethanol (or THF for LiAlH₄)

-

Hydrogen gas (for Raney Ni)

-

Ammonium hydroxide (for workup)

Procedure (using Raney Nickel):

-

In a high-pressure hydrogenation vessel, suspend Raney Nickel (catalytic amount) in a solution of this compound (10 mmol) in ethanol.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the catalyst from the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the 3-(aminomethyl)cyclopentan-1-amine by distillation or conversion to a salt for recrystallization.

Quantitative Data (Representative):

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) |

| This compound | 143.14 | 10 |

| Product | Molar Mass ( g/mol ) | Yield (%) |

| 3-(Aminomethyl)cyclopentan-1-amine | 114.19 | 70-85% |

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in the preparation of key precursors for both prostaglandins and carbocyclic nucleosides. The ability to selectively transform the nitro and ketone functionalities provides a powerful tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents. The straightforward preparation of the starting material and the subsequent high-yielding transformations make it an attractive component for efficient and scalable synthetic routes.

Application Notes and Protocols for the Catalytic Reduction of 3-(Nitromethyl)cyclopentanone to 3-(Aminomethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 3-(nitromethyl)cyclopentanone to the corresponding primary amine, 3-(aminomethyl)cyclopentanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis. The resulting amines are versatile building blocks, particularly in the pharmaceutical industry, where they are incorporated into a wide array of bioactive molecules. This document focuses on the catalytic hydrogenation of this compound, a substrate of interest in the development of novel therapeutics. Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, clean conversion, and the ability to perform the reaction under relatively mild conditions.[1][2][3]

Several catalytic systems are effective for the reduction of aliphatic nitro compounds.[4] The most common and robust methods involve the use of heterogeneous catalysts such as Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂).[1][4] The choice of catalyst and reaction conditions can be tailored to achieve high yields and chemoselectivity, avoiding the reduction of other functional groups that may be present in the molecule.[1]

Reaction Scheme

Caption: General experimental workflow for catalytic hydrogenation.

Reaction Mechanism Pathway

This diagram shows a simplified plausible pathway for the catalytic reduction of a nitro group to an amine on a metal surface.

Caption: Simplified reaction pathway for nitro group reduction.

Safety Considerations

-

Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry. Handle these catalysts under an inert atmosphere and do not allow them to dry out completely.

-